molecular formula C15H22N2O4S B4692281 Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate

Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B4692281
M. Wt: 326.4 g/mol
InChI Key: KLIRBJCFCYUHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a 3-methylbenzyl moiety. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The sulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can act as a scaffold, positioning the functional groups in the correct orientation to interact with the target molecules. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 4-[(4-methylbenzyl)sulfonyl]piperazine-1-carboxylate: Similar structure but with a different position of the methyl group on the benzyl moiety.

    Ethyl 4-[(3-chlorobenzyl)sulfonyl]piperazine-1-carboxylate: Similar structure but with a chlorine substituent instead of a methyl group.

    Ethyl 4-[(3-methylphenyl)sulfonyl]piperazine-1-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

These compounds share similar chemical properties but may exhibit different biological activities due to the variations in their substituents.

Properties

IUPAC Name

ethyl 4-[(3-methylphenyl)methylsulfonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-21-15(18)16-7-9-17(10-8-16)22(19,20)12-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIRBJCFCYUHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate
Reactant of Route 6
Ethyl 4-[(3-methylbenzyl)sulfonyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.